2(3H)-Furanone, dihydro-3-(phenylsulfinyl)-
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Overview
Description
2(3H)-Furanone, dihydro-3-(phenylsulfinyl)- is a heterocyclic organic compound featuring a furanone ring with a phenylsulfinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-(phenylsulfinyl)- typically involves the reaction of a furanone derivative with a phenylsulfinyl reagent. One common method includes the use of phenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The furanone ring can undergo nucleophilic substitution reactions, where the phenylsulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted furanone derivatives.
Scientific Research Applications
2(3H)-Furanone, dihydro-3-(phenylsulfinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3-(phenylsulfinyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
2,3-Dihydro-3-hydroxyanthranilic acid: Involved in the biosynthesis of phenazine compounds.
2,3-Dihydro-3-phenyl-2H-1,3-benzoxazine: Used in the production of polybenzoxazine resins.
Uniqueness
2(3H)-Furanone, dihydro-3-(phenylsulfinyl)- is unique due to its specific structural features and the presence of the phenylsulfinyl group. This group imparts distinct chemical reactivity and biological activity, making the compound valuable for various applications.
Properties
CAS No. |
54144-98-8 |
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Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
3-(benzenesulfinyl)oxolan-2-one |
InChI |
InChI=1S/C10H10O3S/c11-10-9(6-7-13-10)14(12)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
UQNWZGLQPUGWDK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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